![molecular formula C8H13IO2 B2572705 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2414430-70-7](/img/structure/B2572705.png)
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[211]hexane is a bicyclic compound that features an iodomethyl group and a methoxymethyl group attached to an oxabicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane typically involves the formation of the oxabicyclo[2.1.1]hexane core followed by the introduction of the iodomethyl and methoxymethyl groups. One common approach is to start with a suitable bicyclic precursor and perform a series of functional group transformations. For example, the oxabicyclo[2.1.1]hexane core can be synthesized via an intramolecular cyclization reaction, and the iodomethyl and methoxymethyl groups can be introduced through halogenation and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes, depending on the scale and desired purity. The key steps include the preparation of the bicyclic core, functionalization with the iodomethyl and methoxymethyl groups, and purification to achieve the desired product quality. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the bicyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be utilized in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can serve as a reactive site for covalent modification of target proteins, while the methoxymethyl group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(Hydroxymethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodomethyl and methoxymethyl groups on the oxabicyclo[2.1.1]hexane framework provides a versatile platform for chemical modifications and applications .
Properties
IUPAC Name |
1-(iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQGHUJJZIQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2572622.png)
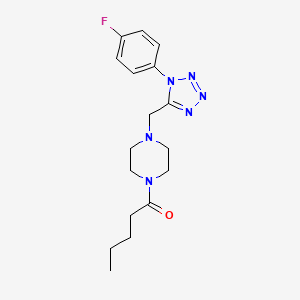
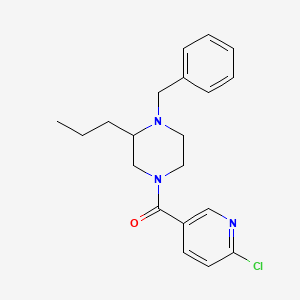
![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)
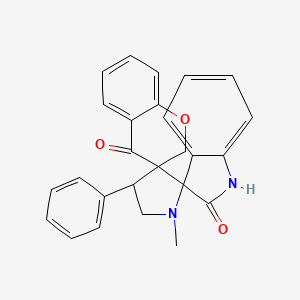
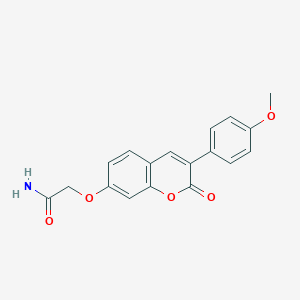
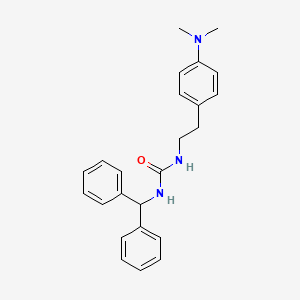
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)
![3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2572637.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)
